molecular formula C4H2ClF3N2O B3001624 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 100442-49-7

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B3001624
CAS RN: 100442-49-7
M. Wt: 186.52
InChI Key: WACHKVQSVMCWOH-UHFFFAOYSA-N
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Description

The compound 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. A convenient method for the preparation of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles has been developed, which starts from commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide for cyclization, resulting in high yields of the targeted oxadiazoles without the need for purifying intermediate compounds .

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives is confirmed through various spectroscopic methods. For instance, 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been characterized by 1H NMR, FT-IR, and mass spectrometry. These compounds exhibit strong purple fluorescence in DMF solution, indicating their potential as purple luminescent materials .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole can react with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate to afford difluoromethylenated oxadiazole-containing compounds . Additionally, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazoles in synthesizing a variety of functionalized molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. The UV-Vis spectroscopy of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles shows maximum absorptive wavelengths at 260-279 nm, while their fluorescent spectroscopy reveals strong purple fluorescence with emissive maximum wavelengths ranging from 334 nm to 362 nm . These properties are essential for their potential applications in materials science and as fluorescent probes.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Yang et al. (2007) demonstrated the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through reactions involving 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole and various unsaturated compounds (Yang et al., 2007). Similarly, Sağırlı and Dürüst (2018) explored reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to the formation of acetonitriles and alkanes through a non-reductive decyanation pathway (Sağırlı & Dürüst, 2018).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, certain derivatives of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole have been investigated for their biological activities. Rai et al. (2010) synthesized and characterized novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, showing significant antibacterial activity (Rai et al., 2010). Furthermore, Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showing potential as an anticancer agent (Zhang et al., 2005).

Photoreactivity and Applications in Optoelectronics

The photoreactivity of fluorinated 1,2,4-oxadiazoles, including those with chloromethyl and trifluoromethyl groups, has been studied for their potential applications in optoelectronics. Pace et al. (2004) investigated the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, emphasizing their applications in the synthesis of fluorinated heterocycles (Pace et al., 2004). Additionally, Buscemi et al. (2006) synthesized 5-pentafluorophenyl-1,2,4-oxadiazoles for potential use as light-emitters in optoelectronic devices (Buscemi et al., 2006).

Future Directions

The future directions in the research and application of this compound could involve exploring its potential uses in pharmaceuticals, agrochemicals, and materials, given the importance of the trifluoromethyl group in these areas .

properties

IUPAC Name

5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACHKVQSVMCWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

CAS RN

100442-49-7
Record name 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
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